(5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule that features a unique combination of functional groups, including a benzofuran, pyrazole, piperidine, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as benzofuran and pyrazole derivatives, followed by their functionalization and coupling reactions. Common synthetic methods include:
Aldol Condensation: This reaction is used to form the thiazole ring by condensing a thioamide with an α,β-unsaturated carbonyl compound.
Cyclization Reactions: Formation of the pyrazole ring through cyclization of hydrazine derivatives with 1,3-diketones.
Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions to link the benzofuran and pyrazole moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
(5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives: These compounds share structural similarities with the benzofuran moiety.
Ethyl Acetoacetate: This compound is used in similar synthetic routes and shares some reactivity patterns.
Uniqueness
The uniqueness of (5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
Properties
Molecular Formula |
C27H24N4O2S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H24N4O2S/c1-18-8-7-13-30(16-18)27-28-26(32)24(34-27)15-20-17-31(21-10-3-2-4-11-21)29-25(20)23-14-19-9-5-6-12-22(19)33-23/h2-6,9-12,14-15,17-18H,7-8,13,16H2,1H3/b24-15- |
InChI Key |
ULLFVNIGCKPCRQ-IWIPYMOSSA-N |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC5=CC=CC=C5O4)C6=CC=CC=C6)/S2 |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC5=CC=CC=C5O4)C6=CC=CC=C6)S2 |
Origin of Product |
United States |
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